molecular formula C8H3BrFN2NaO2 B2965328 Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate CAS No. 2377035-41-9

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

Cat. No. B2965328
CAS RN: 2377035-41-9
M. Wt: 281.016
InChI Key: FHVBYLDIKXGMEL-UHFFFAOYSA-M
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Description

“Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate” is a chemical compound . It is a derivative of benzimidazole , which is a heterocyclic aromatic organic compound. This compound is important in the field of medicinal chemistry due to its wide range of biological activities .

Scientific Research Applications

Stereospecific Synthesis and Biological Activity

The sodium salt glycosylation method has been applied to the synthesis of β-D-2′-deoxyribofuranosides of benzimidazole, including 5,6-dihalogeno benzimidazoles and some 2-substituted analogues. This method produced high yields of the 5,6-dibromo analogue through bromination. The synthesized compounds were characterized by spectroscopic methods, including 1H NMR, which allowed for analyses of their solution conformations. Preliminary biological assessments indicate potential cytotoxicity and antiviral activity, suggesting a role in the development of therapeutic agents (Kazimierczuk, Stolarski, & Shugar, 1985).

Bromination Processes and Synthetic Potential

Sodium bromate has been identified as a powerful brominating agent for aromatic compounds, especially those with deactivating substituents. Laboratory-scale optimization of bromination processes utilizing sodium bromate has been conducted, achieving high yields and specificity. This method is particularly useful for disubstituted benzenes, demonstrating the synthetic potential and versatility of sodium-based halogenation in organic synthesis (Groweiss, 2000).

Molecular Hybrids with Benzimidazole

A series of benzimidazole-ornamented pyrazoles has been synthesized, highlighting the integration of benzimidazole structural motifs in the development of compounds with significant biological activities. These hybrids exhibit promising anti-inflammatory and anticancer potencies, underscoring the importance of benzimidazole derivatives in medicinal chemistry. Molecular docking studies further suggest potential binding affinities, indicating these hybrids as intermediates for developing more potent biological agents (Sivaramakarthikeyan et al., 2020).

Antioxidant Activity of Derivatives

The antioxidant activity of 2-substituted-5-nitro benzimidazole derivatives has been evaluated, with some compounds showing significant activity. This study underscores the potential of benzimidazole derivatives as lead compounds for the development of potent antioxidant agents. The presence of halogen substituents in these molecules contributes to their antioxidant properties, offering insights into the structural factors influencing biological activity (Archie et al., 2016).

Mechanism of Action

properties

IUPAC Name

sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2.Na/c9-3-1-5-6(2-4(3)10)12-7(11-5)8(13)14;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVBYLDIKXGMEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate

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